m-PEG12-Mal

Catalog No.
S536114
CAS No.
88504-24-9
M.F
C32H58N2O15
M. Wt
710.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG12-Mal

CAS Number

88504-24-9

Product Name

m-PEG12-Mal

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C32H58N2O15

Molecular Weight

710.82

InChI

InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35)

InChI Key

OVCDVKBUIQUWMR-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG12-Mal

Description

The exact mass of the compound m-PEG12-Mal is 710.3837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • m-PEG Spacer

    The "m-PEG" portion refers to a methoxy poly(ethylene glycol) spacer. PEG spacers are hydrophilic (water-loving) polymers that contribute several advantages:

    • Enhanced Solubility: PEGylation, the process of attaching PEG to a molecule, can improve the water solubility of hydrophobic (water-repelling) biomolecules like drugs or proteins .
    • Reduced Immunogenicity: PEGylation can also mask a molecule from the immune system, reducing the risk of an immune response .
    • Increased Biocompatibility: PEG spacers are generally biocompatible, meaning they are less likely to cause toxicity in biological systems .
  • Maleimide Group

    The "Mal" or maleimide group is a highly reactive moiety that can readily form covalent bonds with thiol (-SH) groups present on cysteine residues in proteins or other thiol-containing biomolecules . This allows for the site-specific conjugation of m-PEG12-Mal to biomolecules of interest.

Applications of m-PEG12-Mal in Research

Due to its unique properties, m-PEG12-Mal finds applications in various areas of scientific research:

  • Drug Delivery

    m-PEG12-Mal can be used to attach PEG to therapeutic drugs, improving their solubility, reducing immunogenicity, and prolonging their circulation time in the body .

  • Protein Engineering

    Researchers can use m-PEG12-Mal to PEGylate proteins, enhancing their stability and reducing aggregation . This can be beneficial for studying protein function or developing protein-based therapeutics.

  • Biosensor Development

    m-PEG12-Mal can be employed to functionalize biosensors by attaching capture molecules like antibodies or aptamers to the sensor surface via thiol linkages .

  • Nanoparticle Modification

    m-PEG12-Mal can be used to modify nanoparticles, improving their biocompatibility, reducing non-specific interactions with biological components, and enhancing their targeting ability .

m-PEG12-Mal, also known as Methoxy Poly(Ethylene Glycol) 12 Maleimide, is a synthetic molecule used in scientific research, particularly in the field of bioconjugation []. It is a linker molecule consisting of two key components:

  • m-PEG12 spacer: This refers to a hydrophilic, or water-soluble, chain of twelve repeating units of ethylene glycol (PEG). This spacer improves the solubility of the molecule in water-based environments [].
  • Maleimide group: This functional group at the end of the PEG spacer can readily react with thiol (sulfhydryl) groups, which are commonly found in biomolecules like proteins and peptides [].

The significance of m-PEG12-Mal lies in its ability to covalently attach biomolecules to other molecules of interest. This allows researchers to create new bioconjugates with tailored properties for various applications [].


Molecular Structure Analysis

The molecular structure of m-PEG12-Mal features the following key aspects:

  • Hydrophilic PEG chain: The presence of multiple hydroxyl groups (-OH) along the PEG spacer makes the molecule water-soluble. This enhances its compatibility with biological environments [].
  • Maleimide group: This cyclic functional group with a double bond (C=C) readily reacts with thiol groups (–SH) through Michael addition reactions []. This allows for the conjugation of m-PEG12-Mal to thiol-containing biomolecules.

Chemical Reactions Analysis

m-PEG12-Mal is involved in several key chemical reactions:

  • Conjugation with thiol-containing biomolecules: The maleimide group of m-PEG12-Mal reacts with the thiol group of a biomolecule through Michael addition. This forms a stable thioether bond, linking the biomolecule to the PEG spacer []. Here's the balanced equation:
m-PEG12-Mal  +  Biomolecule-SH  →  m-PEG12-Mal-S-Biomolecule  +  H+
  • Synthesis: The specific synthesis pathway for m-PEG12-Mal might involve proprietary methods by commercial suppliers. However, the general approach for synthesizing PEG-maleimide linkers involves reacting a suitably functionalized PEG chain with a maleimide derivative [].

Physical And Chemical Properties Analysis

  • Molecular formula: C32H58N2O15 []
  • Molecular weight: 710.8 g/mol []
  • Physical form: Colorless oil []
  • Solubility: Soluble in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [].
  • Melting point and boiling point: Data not readily available.

m-PEG12-Mal does not have a direct mechanism of action within biological systems. Its primary function is as a linker molecule. The PEG spacer enhances the water solubility of the conjugated biomolecule, potentially improving its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) []. The maleimide group facilitates the covalent attachment of the linker to target biomolecules containing thiol groups.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
  • Dispose of waste according to institutional guidelines for hazardous materials.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2

Exact Mass

710.3837

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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